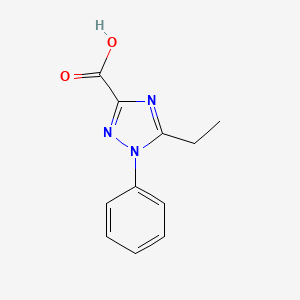

5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Descripción

Historical Context and Discovery

The synthesis of 1,2,4-triazole derivatives dates back to early 20th-century organic chemistry, driven by the development of antifungal agents. While specific historical records for 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid are limited, its structural analogs (e.g., fluconazole and itraconazole) were pivotal in establishing triazoles as a pharmacologically relevant class. Modern interest in this compound stems from advancements in click chemistry and the exploration of triazole-based inhibitors for molecular targets like focal adhesion kinase (FAK).

Significance in Heterocyclic Chemistry

1,2,4-Triazoles, including this compound, are distinguished by their electron-rich aromaticity and capacity to participate in hydrogen bonding. These properties make them ideal scaffolds for:

- Coordination chemistry : Triazoles act as ligands in metal-organic frameworks (MOFs) and coordination polymers.

- Bioactive molecules : Their nitrogen-rich structure enables interactions with enzymes and receptors, such as cytochrome P450 in antifungal agents.

- Click chemistry : While primarily associated with 1,2,3-triazoles, 1,2,4-triazoles are increasingly used in bioorthogonal reactions due to their stability and reactivity.

Classification within the Triazole Family

Triazoles are categorized into two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles .

| Feature | 1,2,3-Triazole | 1,2,4-Triazole |

|---|---|---|

| Electron Density | Higher electron density (aromatic) | Moderate electron density |

| Reactivity | Prone to cycloaddition reactions (click chemistry) | Forms stable coordination complexes |

| Biological Applications | Anticancer, antiviral agents | Antifungal, antibacterial agents |

| Representative Drug | Temozolomide (anticancer) | Fluconazole (antifungal) |

This compound belongs to the 1,2,4-triazole subclass, characterized by its linear arrangement of nitrogen atoms (N1, N2, N4).

Overview of Structural Features

The compound’s structure is defined by:

- 1,2,4-Triazole core : A five-membered ring with nitrogen atoms at positions 1, 2, and 4.

- Substituents :

Structural Comparison with Analogues

| Compound | Core Structure | Key Substituents | Applications |

|---|---|---|---|

| This compound | 1,2,4-Triazole | Ethyl, phenyl, carboxylic acid | FAK inhibitors, coordination ligands |

| Fluconazole | 1,2,4-Triazole | Fluorophenyl, trifluoromethyl | Antifungal agent |

| Voriconazole | 1,2,4-Triazole | Chlorophenyl, methyl | Antifungal agent |

General Importance in Chemical Research

1,2,4-Triazole derivatives like this compound are central to:

- Drug Development : Their carboxylic acid moiety enables prodrug strategies and improves bioavailability. For example, triazole-based FAK inhibitors (e.g., GSK-2256098 analogs) show nanomolar potency in cancer models.

- Materials Science : Triazole ligands are used in MOFs for gas storage and catalysis due to their tunable coordination geometries.

- Synthetic Chemistry : The triazole ring’s stability under acidic/basic conditions facilitates multistep syntheses, such as the formation of thiosemicarbazides.

Propiedades

IUPAC Name |

5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-12-10(11(15)16)13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEYFUIBSCBRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered biological activities.

Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives .

Aplicaciones Científicas De Investigación

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. A study highlighted the synthesis of various triazole derivatives, including 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, demonstrating efficacy against fungal pathogens. This compound's structure allows it to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exhibiting antifungal activity .

Anti-inflammatory Properties

Triazole derivatives are also being investigated for their anti-inflammatory effects. The modification of the triazole ring can enhance the compound's ability to modulate inflammatory pathways. Preliminary studies have shown that this compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide due to its ability to disrupt fungal growth mechanisms. Its derivatives have been formulated into agricultural products aimed at controlling plant diseases caused by various fungi. A patent describes the development of fungicidal compositions utilizing this compound as an active ingredient .

Herbicidal Activity

In addition to its fungicidal properties, certain derivatives of triazoles have shown herbicidal activity. The structural modifications of the triazole ring can lead to compounds effective in inhibiting weed growth without harming crops .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of this compound against Candida albicans. The results indicated a significant reduction in fungal growth at various concentrations compared to control groups. This suggests that the compound could serve as a lead structure for developing new antifungal agents.

Case Study 2: Agricultural Application

In agricultural trials conducted on wheat crops, formulations containing this compound were tested for their effectiveness against Fusarium species. The treated plots showed a marked decrease in disease incidence compared to untreated controls, highlighting the compound's potential as a biocontrol agent in crop protection.

Mecanismo De Acción

The mechanism of action of 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For instance, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations :

- COX-2 Selectivity : The 3-pyridyl substituent in 5-phenyl-1-(3-pyridyl)-triazole derivatives enhances COX-2 binding via π-π stacking and hydrogen bonding, achieving 100-fold selectivity over COX-1 .

- Anticancer Activity : Chlorophenyl and dichlorophenyl substituents improve binding to kinase targets (e.g., CDK2/4) and suppress cancer cell proliferation .

- Synthetic Efficiency : High-yield synthesis (e.g., 92% for the dichlorophenyl analog) is achievable under mild alkaline conditions .

Pharmacophore and Binding Interactions

Table 2: Pharmacophore Features of Triazole-Based COX-2 Inhibitors

Actividad Biológica

5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1155462-78-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological efficacy, and relevant research findings.

Structural Properties

The molecular formula of this compound is . The compound features a triazole ring which is known for its diverse biological activities. The structural representation is as follows:

SMILES: CCC1=NC(=NN1C2=CC=CC=C2)C(=O)O

InChIKey: FYEYFUIBSCBRKD-UHFFFAOYSA-N

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. In vitro studies have shown promising results, particularly against Candida species and Aspergillus species, suggesting that the compound may inhibit fungal growth by interfering with ergosterol biosynthesis.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activities of this compound are believed to be linked to its structural characteristics. The presence of the triazole ring enhances its ability to interact with biological targets. Studies utilizing molecular docking simulations have suggested potential binding sites on enzymes involved in fungal and bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl carbazate derivatives with substituted phenylhydrazines, followed by carboxylation. For example, hydrazine derivatives react with ethyl cyanoacetate under reflux in ethanol, yielding triazole intermediates. Subsequent hydrolysis with aqueous NaOH/HCl generates the carboxylic acid moiety . Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C) to achieve ≥90% purity. Characterization via H/C NMR and IR confirms the structure, with the carboxylic proton appearing as a broad singlet at δ 12–14 ppm .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography (e.g., single-crystal analysis) resolves the planar triazole ring and spatial orientation of the ethyl and phenyl substituents. Diffraction data (e.g., bond angles: N1-C2-N3 ≈ 105–110°) confirm tautomeric stability . Complementary techniques include:

- NMR : Distinct signals for ethyl groups (δ 1.2–1.4 ppm, triplet) and phenyl protons (δ 7.3–7.6 ppm, multiplet).

- IR : Stretching vibrations at 1680–1720 cm (carboxylic C=O) and 1540–1580 cm (triazole ring) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Early studies on analogous 1,2,4-triazole-3-carboxylic acids show anti-inflammatory and antimicrobial potential. For example, derivatives inhibit cyclooxygenase-2 (COX-2) with IC values of 10–50 µM in vitro, assessed via ELISA-based prostaglandin E assays . Standard protocols involve:

- In vitro screening : Bacterial strains (e.g., S. aureus, E. coli) cultured in Mueller-Hinton agar with compound dilutions (1–100 µg/mL).

- Dose-response curves : IC calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps ≈ 4–5 eV) to guide structural modifications. Molecular docking (AutoDock Vina) identifies binding poses in COX-2 (PDB: 5KIR), highlighting hydrogen bonds between the carboxylic group and Arg120/His90 residues. Free energy calculations (MM-PBSA) refine affinity predictions . Validation requires correlating docking scores (∆G ≈ -8 to -10 kcal/mol) with experimental IC values .

Q. What challenges arise in resolving tautomeric forms of the triazole ring, and how are they addressed?

- Methodological Answer : The 1,2,4-triazole ring exhibits tautomerism (1H vs 4H forms), altering electronic properties. X-ray crystallography distinguishes tautomers via bond lengths (e.g., N1-N2 ≈ 1.31 Å in 1H vs 1.35 Å in 4H). Solvent polarity (e.g., DMSO vs chloroform) also stabilizes specific tautomers, monitored by N NMR . Advanced studies use variable-temperature NMR to track tautomeric shifts .

Q. How should researchers address discrepancies in reported solubility and bioactivity data?

- Methodological Answer : Contradictions often stem from polymorphic forms or pH-dependent solubility. For example:

- Polymorphism : Recrystallization from ethanol vs acetonitrile yields different crystal habits (needles vs plates), verified by PXRD .

- pH effects : Solubility increases at pH > 5 due to carboxylate deprotonation. Use UV-Vis spectroscopy (λ = 260 nm) to quantify solubility profiles in PBS buffers (pH 2–8) .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Methodological Answer : Microsomal stability assays (e.g., rat liver microsomes) identify metabolic hotspots. Common modifications include:

- Ethyl group substitution : Replacing ethyl with trifluoromethyl reduces CYP450-mediated oxidation (t increases from 2 to 8 hours) .

- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances oral bioavailability, with hydrolysis monitored via LC-MS .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific SDS data for this compound is limited, analogous triazoles require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.